![molecular formula C14H16N2O2 B2877212 5,5-Dimethyl-2-[(3-pyridinylamino)methylene]-1,3-cyclohexanedione CAS No. 419542-34-0](/img/structure/B2877212.png)
5,5-Dimethyl-2-[(3-pyridinylamino)methylene]-1,3-cyclohexanedione
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Overview
Description
Scientific Research Applications
Organic Synthesis and Catalysis
This compound is utilized in organic synthesis, particularly in the formation of heterocyclic compounds. Its structure allows for chemo-, regio-, and stereoselective cycloaddition reactions, which are pivotal in creating pharmacologically relevant heterocycles . The compound’s reactivity can be harnessed to synthesize a wide array of bioactive molecules with potential therapeutic applications.
Biological Activity Profiling
Indole derivatives, which share structural similarities with our compound of interest, exhibit a broad spectrum of biological activities . By analogy, 5,5-Dimethyl-2-[(3-pyridinylamino)methylene]-1,3-cyclohexanedione could be a precursor in synthesizing new compounds with antiviral, anti-inflammatory, or anticancer properties, expanding the arsenal of bioactive molecules.
Medicinal Chemistry
In the realm of medicinal chemistry, this compound could serve as a building block for drug design and discovery. Its molecular framework can be modified to produce derivatives that interact with various biological targets, potentially leading to the development of new medications .
Materials Science
The compound’s unique chemical structure may be explored for creating novel materials. For instance, its derivatives could be used in the development of organic semiconductors, sensors, or other advanced materials with specific electronic or photonic properties .
Safety and Hazards
properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(pyridin-3-yliminomethyl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2)6-12(17)11(13(18)7-14)9-16-10-4-3-5-15-8-10/h3-5,8-9,17H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZBXOIMUIFXPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CN=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-[(3-pyridinylamino)methylene]-1,3-cyclohexanedione |
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